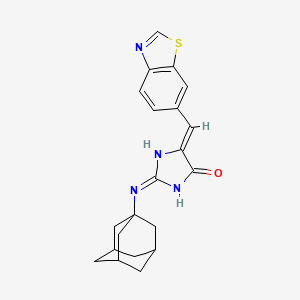
Leucettinib-92
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucettinib-92 is a synthetic compound that belongs to the class of dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) inhibitors. It was inspired by the marine sponge natural product Leucettamine B. This compound has shown significant potential in inhibiting various kinases, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Leucettinib-92 is synthesized through a series of chemical reactions involving the functionalization of 2-aminoimidazolin-4-onesThis process includes multiple steps of functional group transformations, purification, and characterization to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Leucettinib-92 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups, leading to different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Leucettinib-92 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: this compound is employed in cellular studies to investigate the role of DYRK and CLK kinases in various biological processes.
Medicine: It has potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.
Industry: This compound is used in the pharmaceutical industry for drug discovery and development .
Mechanism of Action
Leucettinib-92 exerts its effects by inhibiting the activity of DYRK and CLK kinases. It binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of this compound include DYRK1A, DYRK1B, CLK1, CLK2, and CLK4, among others .
Comparison with Similar Compounds
Leucettinib-92 is unique compared to other similar compounds due to its high potency and selectivity for DYRK and CLK kinases. Similar compounds include:
Leucettinib-21: Another member of the Leucettinib family with similar kinase inhibition properties.
Leucettinib-23: Known for its selective inhibition of CLK kinases.
Leucettinib-25: Exhibits potent inhibition of DYRK kinases. This compound stands out due to its balanced inhibition profile across both DYRK and CLK kinases, making it a versatile tool for research and potential therapeutic applications
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6- |
InChI Key |
HEVBCYZPXGZFGS-FMQZQXMHSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


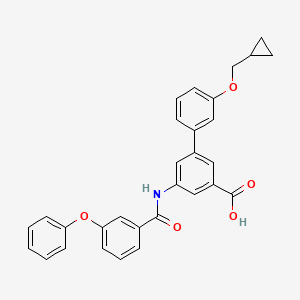
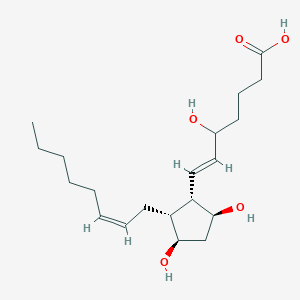
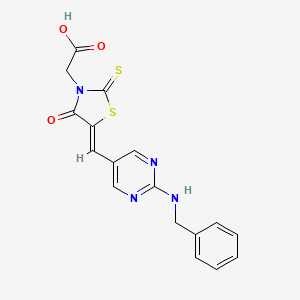
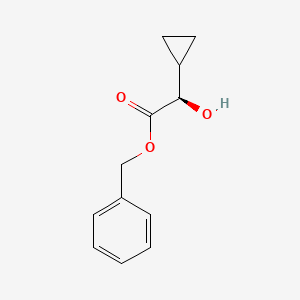
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
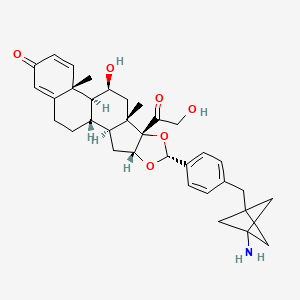
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

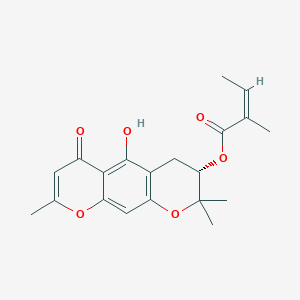
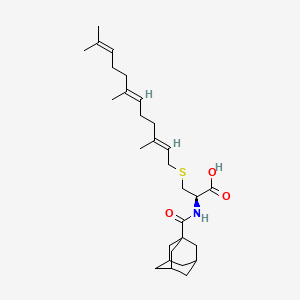
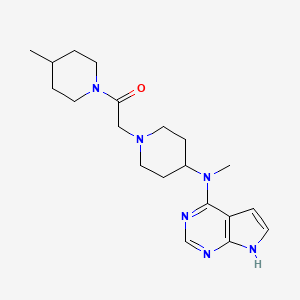
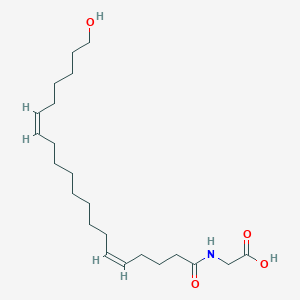
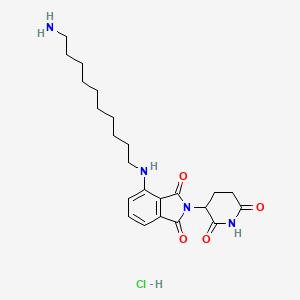
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)
